
4,4'-(Carbonylbis(imino(1-hydroxy-3-sulphonaphthalene-6,2-diyl)azo))dibenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-[Carbonylbis[imino(1-hydroxy-3-sulfonaphthalene-6,2-diyl)azo]]dibenzoic acid is a complex organic compound with the molecular formula C35H24N6O13S2 and a molecular weight of 800.7 g/mol. This compound is characterized by its intricate structure, which includes multiple azo groups, sulfonate groups, and carboxylic acid functionalities. It is primarily used in scientific research and industrial applications due to its unique chemical properties.
准备方法
The synthesis of 4,4’-[Carbonylbis[imino(1-hydroxy-3-sulfonaphthalene-6,2-diyl)azo]]dibenzoic acid involves several steps, typically starting with the diazotization of aromatic amines followed by coupling reactions with naphthalene derivatives. The reaction conditions often require acidic or basic environments to facilitate the formation of azo bonds. Industrial production methods may involve large-scale batch processes with stringent control over temperature, pH, and reaction time to ensure high yield and purity.
化学反应分析
4,4’-[Carbonylbis[imino(1-hydroxy-3-sulfonaphthalene-6,2-diyl)azo]]dibenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of corresponding amines.
Substitution: The sulfonate and carboxylic acid groups can participate in substitution reactions, often with nucleophiles or electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and various nucleophiles or electrophiles depending on the desired substitution.
科学研究应用
4,4’-[Carbonylbis[imino(1-hydroxy-3-sulfonaphthalene-6,2-diyl)azo]]dibenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a dye intermediate.
Biology: The compound’s ability to form stable complexes with proteins and nucleic acids makes it useful in biochemical assays and staining techniques.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a diagnostic tool due to its unique binding properties.
Industry: It is employed in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 4,4’-[Carbonylbis[imino(1-hydroxy-3-sulfonaphthalene-6,2-diyl)azo]]dibenzoic acid involves its ability to form stable complexes with various molecular targets. The azo groups can participate in electron transfer reactions, while the sulfonate and carboxylic acid groups facilitate binding to proteins and other biomolecules. This binding can alter the function of the target molecules, leading to various biochemical effects.
相似化合物的比较
4,4’-[Carbonylbis[imino(1-hydroxy-3-sulfonaphthalene-6,2-diyl)azo]]dibenzoic acid can be compared with other azo compounds such as:
4,4’-[Carbonylbis[imino(1-hydroxy-2-naphthyl)azo]]dibenzoic acid: Similar in structure but lacks the sulfonate groups, affecting its solubility and binding properties.
4,4’-[Carbonylbis[imino(1-hydroxy-3-sulfonaphthalene-6,2-diyl)azo]]diphenylamine: Contains diphenylamine instead of benzoic acid, altering its reactivity and applications. The unique combination of azo, sulfonate, and carboxylic acid groups in 4,4’-[Carbonylbis[imino(1-hydroxy-3-sulfonaphthalene-6,2-diyl)azo]]dibenzoic acid provides distinct chemical and physical properties that make it valuable for specific applications.
属性
CAS 编号 |
47893-59-4 |
|---|---|
分子式 |
C35H24N6O13S2 |
分子量 |
800.7 g/mol |
IUPAC 名称 |
4-[[6-[[6-[(4-carboxyphenyl)diazenyl]-5-hydroxy-7-sulfonaphthalen-2-yl]carbamoylamino]-1-hydroxy-3-sulfonaphthalen-2-yl]diazenyl]benzoic acid |
InChI |
InChI=1S/C35H24N6O13S2/c42-31-25-11-9-23(13-19(25)15-27(55(49,50)51)29(31)40-38-21-5-1-17(2-6-21)33(44)45)36-35(48)37-24-10-12-26-20(14-24)16-28(56(52,53)54)30(32(26)43)41-39-22-7-3-18(4-8-22)34(46)47/h1-16,42-43H,(H,44,45)(H,46,47)(H2,36,37,48)(H,49,50,51)(H,52,53,54) |
InChI 键 |
WMIJIYVKKKOTGP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=O)O)N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC=C(C=C6)C(=O)O)S(=O)(=O)O)S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


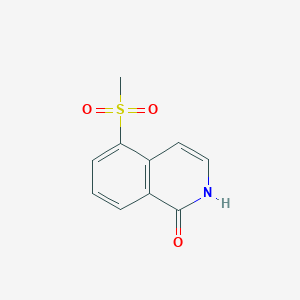
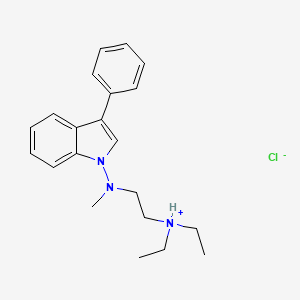
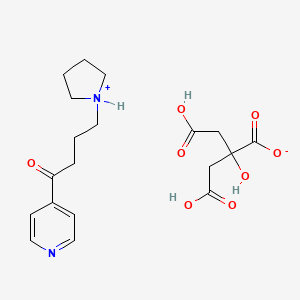

![2-chloro-1-N,4-N-bis[4-(N'-methylcarbamimidoyl)phenyl]benzene-1,4-dicarboxamide;hydrochloride](/img/structure/B13753851.png)
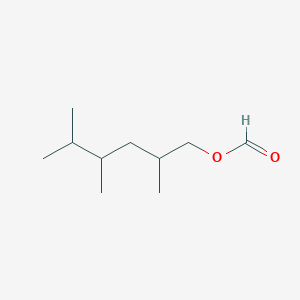
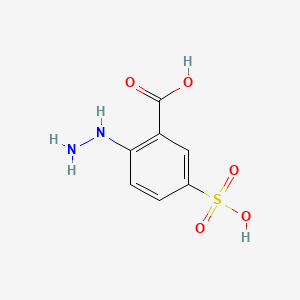

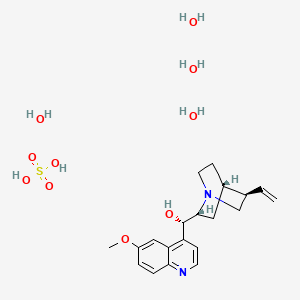

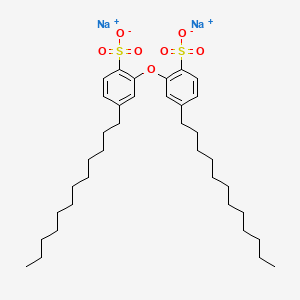
![1-[4-[(4-Acetylphenyl)disulfanyl]phenyl]ethanone](/img/structure/B13753883.png)

![N-[1-(3,4-Dihydroxyphenyl)-2-propanyl]glycinamide](/img/structure/B13753905.png)
